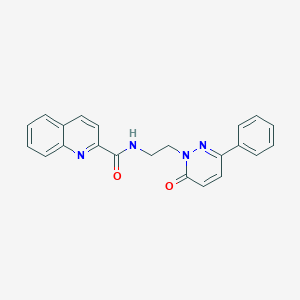

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide is an intricate organic compound belonging to the pyridazine and quinoline families. The distinctive structural features include a phenyl ring, pyridazinone, and quinoline moieties, forming a complex framework that exhibits significant chemical and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide generally involves a multi-step process:

Formation of Pyridazinone: : Starting from an appropriate phenylhydrazine derivative, cyclization with α,β-unsaturated carbonyl compounds in acidic or basic conditions yields the desired pyridazinone ring.

Quinoline Derivation: : Quinoline-2-carboxylic acid is synthesized via the Skraup synthesis, involving glycerol, aniline, sulfuric acid, and an oxidizing agent like nitrobenzene.

Coupling Reaction: : The pyridazinone intermediate is then linked to quinoline-2-carboxylic acid through a condensation reaction, often facilitated by coupling agents like EDC or DCC in the presence of bases.

Industrial Production Methods

Industrially, the production is scaled up by optimizing reaction conditions, including solvent selection, temperature control, and purification processes, ensuring high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidative transformations at the pyridazinone moiety, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: : Reduction of the carbonyl group in the pyridazinone ring can be achieved using sodium borohydride or catalytic hydrogenation.

Substitution: : N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide can participate in nucleophilic substitution reactions, particularly at the quinoline ring, under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or neutral medium.

Reduction: Sodium borohydride, ethanol as solvent.

Substitution: Sodium hydroxide, ethanol or water.

Major Products Formed

Oxidation may yield pyridazine derivatives with different oxidation states.

Reduction leads to the formation of hydroxy or amine derivatives.

Substitution produces various substituted quinolines.

Aplicaciones Científicas De Investigación

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide finds applications in several research domains:

Chemistry: : As a precursor in organic synthesis for developing complex heterocyclic compounds.

Biology: : Its derivatives are studied for enzyme inhibition and interaction with biomolecules.

Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: : Used in the synthesis of advanced materials and as intermediates in pharmaceutical production.

Mecanismo De Acción

The compound exerts its effects through various mechanisms:

Molecular Targets: : Interacts with enzymes, DNA, and cellular receptors.

Pathways: : Inhibits key enzymes involved in metabolic pathways, disrupts DNA synthesis, or modulates receptor signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide shares structural similarities with:

6-phenylpyridazinone derivatives

Quinolone antibiotics

Phenylpyridazine analogs

Unique Features

Unlike its analogs, it combines the pharmacophoric elements of both pyridazine and quinoline rings, enhancing its biological activity and specificity.

The presence of a phenyl group increases its lipophilicity and membrane permeability, crucial for its biological effects.

This compound, with its rich chemistry and versatile applications, is a prime subject of ongoing research, offering potential breakthroughs in various scientific fields.

Actividad Biológica

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core linked to a pyridazine derivative, which contributes to its potential pharmacological properties. Its structure can be represented as follows:

Key Structural Components:

- Quinoline moiety : Known for various biological activities including antimicrobial and antitumor effects.

- Pyridazine ring : Associated with diverse pharmacological properties, including anti-inflammatory and analgesic actions.

1. Antimicrobial Activity

Research has indicated that derivatives of pyridazine, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridazinyl derivatives demonstrate efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .

2. Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their ability to modulate inflammatory pathways. The inhibition of the NLRP3 inflammasome has been highlighted as a promising mechanism, where certain derivatives have shown to reduce pro-inflammatory cytokine release in cellular models . This suggests that this compound may also exhibit similar anti-inflammatory properties.

3. Cytotoxicity and Antitumor Activity

The cytotoxic effects of related compounds have been investigated in various cancer cell lines. For example, pyridazine derivatives have shown selective cytotoxicity against cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Table 1: Summary of Biological Activities

Case Study: Inhibition of NLRP3 Inflammasome

A notable study demonstrated that a class of pyridazine derivatives effectively inhibited the NLRP3 inflammasome pathway. This was evidenced by a reduction in IL-1β secretion in response to lipopolysaccharide (LPS) stimulation in macrophages. The structural modifications made to the pyridazine core were crucial for enhancing this inhibitory effect .

Propiedades

IUPAC Name |

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c27-21-13-12-19(16-6-2-1-3-7-16)25-26(21)15-14-23-22(28)20-11-10-17-8-4-5-9-18(17)24-20/h1-13H,14-15H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCWAOSOCUXFSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.